

An In-Depth Technical Guide to the Fundamental Properties of **trans-beta-Methylstyrene**

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Compound of Interest

Compound Name: *trans-beta-Methylstyrene*

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Introduction

trans-beta-Methylstyrene, systematically known as [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry.^[1] Its structure, featuring a phenyl group conjugated with a propenyl moiety, imparts a unique combination of reactivity and stereochemical properties. This guide provides a comprehensive overview of the fundamental properties of **trans-beta-methylstyrene**, detailed experimental protocols for its key reactions, and visualizations of relevant chemical pathways to support its application in research and development.

Core Properties

The fundamental chemical and physical properties of **trans-beta-methylstyrene** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Chemical and Physical Data

Property	Value	References
IUPAC Name	[(E)-prop-1-enyl]benzene	[1] [2]
Synonyms	trans-1-Phenyl-1-propene, (E)-1-Phenylpropene, trans- Propenylbenzene	[3] [4]
CAS Number	873-66-5	[3] [4]
Molecular Formula	C ₉ H ₁₀	[1] [4]
Molecular Weight	118.18 g/mol	[1] [3] [4]
Appearance	Colorless to light yellow liquid	[1] [2]
Boiling Point	175-177 °C	[2] [3]
Melting Point	-29 °C to -27.3 °C	[2] [5]
Density	0.911 g/mL at 25 °C	[3] [6]
Refractive Index (n ₂₀ /D)	1.550	[3] [6]
Flash Point	52 °C	[1] [2]
Solubility	Soluble in acetone, benzene, ether, and ethanol. Very poor solubility in water (0.014 g/100ml at 25 °C).	[1] [2] [5]

Spectroscopic Data

Technique	Key Features
¹ H NMR	Data available in spectral databases. [2] [7]
¹³ C NMR	Data available in spectral databases.
Infrared (IR)	The NIST WebBook provides its gas-phase IR spectrum. [8] [9]
Mass Spectrometry (MS)	The NIST WebBook and PubChem provide mass spectral data. [2] [8] [9]

Synthesis Protocols

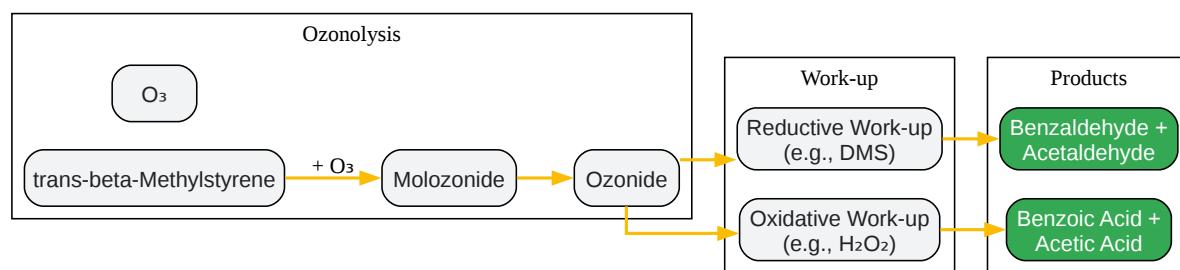
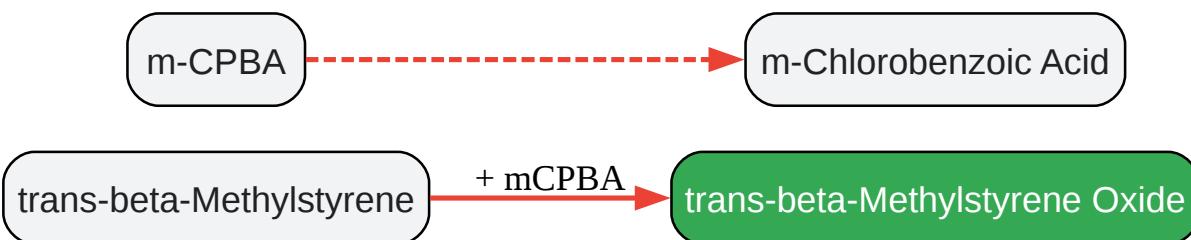
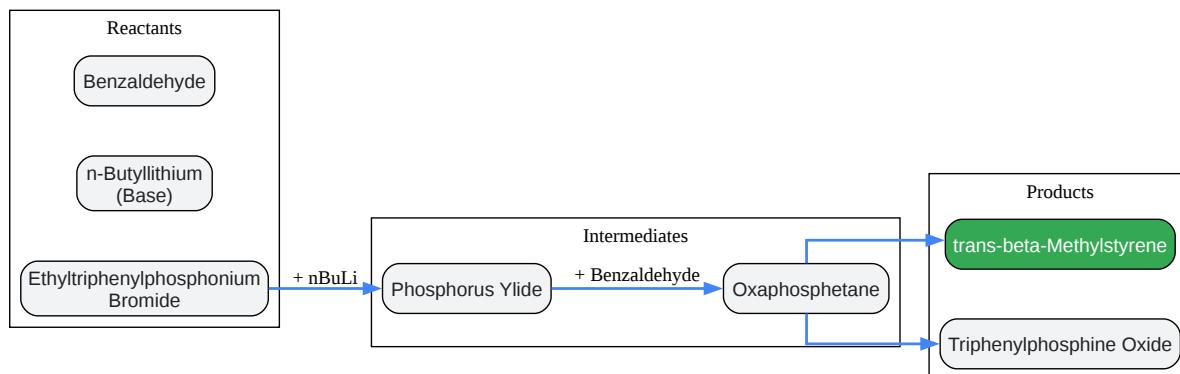
trans-beta-Methylstyrene can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For **trans-beta-methylstyrene**, this involves the reaction of benzaldehyde with a phosphorus ylide derived from ethyltriphenylphosphonium bromide.

Experimental Protocol:

- Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. The formation of the ylide is indicated by a color change.
- Reaction with Benzaldehyde: To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure **trans-beta-methylstyrene**.



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